molecular formula C22H21FN4O2S2 B2777219 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946274-65-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2777219
M. Wt: 456.55
InChI Key: MMAFFDGQKYNPNI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a thiazolo[3,2-b][1,2,4]triazole ring system, a fluorophenyl group, and a tetrahydronaphthalene moiety. These structural features suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiazolo[3,2-b][1,2,4]triazole core is a heterocyclic ring system that contains nitrogen and sulfur atoms . This core is substituted with a fluorophenyl group and an ethyl group, which is further substituted with a tetrahydronaphthalene moiety .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiazolo[3,2-b][1,2,4]triazole core might undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s lipophilicity, which in turn could affect its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis and characterization of novel heterocyclic compounds containing sulfonamide groups, aiming to explore their potential biological activities. For instance, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, demonstrating their antibacterial activities through various synthetic routes. Similarly, Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a novel approach to creating such compounds. These studies highlight the compound's relevance in synthesizing heterocyclic derivatives with potential applications in medicine and pharmacology (Azab, Youssef, & El‐Bordany, 2013) (Rozentsveig et al., 2013).

Biological Activities

The compound's derivatives have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Küçükgüzel et al. (2013) synthesized Celecoxib derivatives to assess their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the compound's potential as a versatile therapeutic agent. This indicates the compound's utility in developing new therapeutic agents with multiple biological activities (Küçükgüzel et al., 2013).

Potential as Antimicrobial Agents

The synthesis of compounds containing the sulfonamide group has shown promising results as potential antimicrobial agents. Barbuceanu et al. (2015) synthesized heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, indicating their antimicrobial potential. Riyadh et al. (2018) also focused on novel thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group, evaluating their antimicrobial and DHFR inhibition potency, further underscoring the compound's significance in antimicrobial research (Barbuceanu et al., 2015) (Riyadh et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activity and pharmacokinetic properties. As with any new compound, thorough testing would be required to determine its safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S2/c23-18-7-3-6-17(12-18)21-25-22-27(26-21)19(14-30-22)10-11-24-31(28,29)20-9-8-15-4-1-2-5-16(15)13-20/h3,6-9,12-14,24H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAFFDGQKYNPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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